
Ether,1-propenyl propyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, 1-propenyl propyl, also known as ethyl propenyl ether, is an organic compound with the chemical formula C5H10O. It is a clear, colorless liquid that is soluble in water, alcohol, and ether. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 1-propenyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. For example, diethyl ether is produced by the dehydration of ethanol using sulfuric acid. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate into alkenes .
Chemical Reactions Analysis
Types of Reactions
1-propenyl propyl ether undergoes various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and can lead to explosive decompositions.
Reduction: Ethers are generally resistant to reduction, but under certain conditions, they can be cleaved to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong acids such as HI and HBr are used to cleave ethers into alcohols and alkyl halides .
Major Products
Oxidation: Peroxides and other oxidized products.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides .
Scientific Research Applications
1-propenyl propyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying ether metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 1-propenyl propyl ether involves its interaction with various molecular targets and pathways:
Protonation: The ether oxygen can be protonated by strong acids, making it a good leaving group.
Comparison with Similar Compounds
1-propenyl propyl ether can be compared with other ethers such as:
Diethyl ether: Similar in structure but with different alkyl groups.
Methyl propyl ether: Contains a methyl group instead of a propenyl group.
Ethyl vinyl ether: Contains a vinyl group instead of a propenyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their alkyl groups .
Properties
CAS No. |
21087-24-1 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1-[(E)-prop-1-enoxy]propane |
InChI |
InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
InChI Key |
NTXOAYYHJHJLCN-HWKANZROSA-N |
Isomeric SMILES |
CCCO/C=C/C |
Canonical SMILES |
CCCOC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12641973.png)
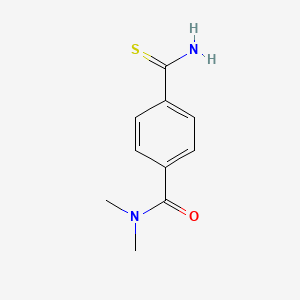
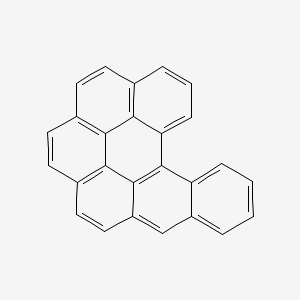
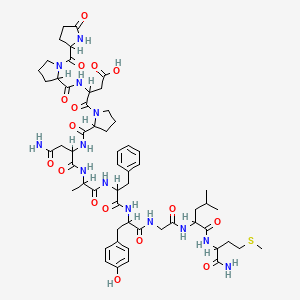
![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)

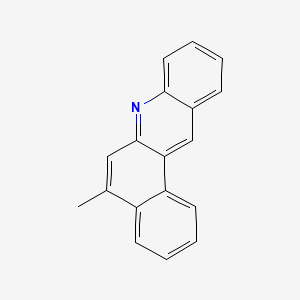

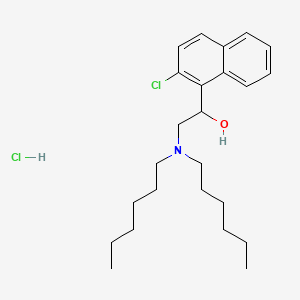
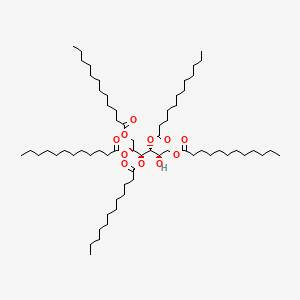

![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)


